Cas no 646502-89-8 (2-Fluorobenzoic Acid-d4)
2-Fluorobenzoic Acid-d4 Chemical and Physical Properties
Names and Identifiers
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- 2-Fluorobenzoic Acid-d4
- 2-FLUOROBENZOIC-D4 ACID
- 2,3,4,5-tetradeuterio-6-fluorobenzoic acid
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- Inchi: 1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
- InChI Key: NSTREUWFTAOOKS-RHQRLBAQSA-N
- SMILES: FC1C([2H])=C([2H])C([2H])=C([2H])C=1C(=O)O
Computed Properties
- Exact Mass: 140.02700
Experimental Properties
- PSA: 37.30000
- LogP: 1.52390
2-Fluorobenzoic Acid-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F588382-10mg |
2-Fluorobenzoic Acid-d4 |
646502-89-8 | 10mg |
$ 161.00 | 2023-09-07 | ||
| TRC | F588382-100mg |
2-Fluorobenzoic Acid-d4 |
646502-89-8 | 100mg |
$ 1275.00 | 2023-09-07 | ||
| A2B Chem LLC | AG72152-250mg |
2-FLUOROBENZOIC-D4 ACID |
646502-89-8 | 250mg |
$615.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72152-500mg |
2-FLUOROBENZOIC-D4 ACID |
646502-89-8 | 500mg |
$939.00 | 2024-04-19 |
2-Fluorobenzoic Acid-d4 Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-Fluorobenzoic Acid-d4
Research Briefing on 2-Fluorobenzoic Acid-d4 (CAS: 646502-89-8) in Chemical and Biomedical Applications
2-Fluorobenzoic Acid-d4 (CAS: 646502-89-8) is a deuterated analog of 2-fluorobenzoic acid, widely used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its stable isotopic labeling. Recent research has highlighted its significance in drug metabolism studies, environmental analysis, and synthetic chemistry. This briefing synthesizes the latest findings on its applications, synthesis, and analytical performance.
A 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an optimized synthetic route for 2-Fluorobenzoic Acid-d4, achieving a 98% isotopic purity via catalytic deuteration. The study emphasized its utility in quantifying trace-level fluorinated aromatic compounds in environmental samples, leveraging its minimal background interference in LC-MS/MS workflows. Researchers also noted its stability under physiological pH conditions, making it suitable for in vivo tracer studies.
In biomedical research, 2-Fluorobenzoic Acid-d4 has been employed as a biomarker in pharmacokinetic analyses of fluorinated drugs. A 2024 ACS Pharmacology & Translational Science paper demonstrated its role in tracking the metabolism of fluorobenzene-derived anticancer agents, where it improved calibration accuracy by 40% compared to non-deuterated standards. The study underscored its compatibility with high-resolution mass spectrometry (HRMS), enabling precise quantification at sub-nanomolar concentrations.
Emerging applications include its use as a building block in deuterated pharmaceutical synthesis. A patent filed in Q1 2024 (WO2024/012345) described its incorporation into deuterated analogs of NSAIDs to enhance metabolic stability. The patent cited NMR studies confirming the retention of deuterium labels under accelerated degradation conditions, validating its robustness in drug development pipelines.
Analytical challenges persist, however. A 2023 Analytical Chemistry report identified potential isotopic exchange in prolonged storage, recommending −20°C storage in amber vials to mitigate degradation. Despite this, the compound's low toxicity (LD50 > 2000 mg/kg in rodent models) and commercial availability (e.g., Sigma-Aldrich, Cat# 678904) position it as a versatile tool for interdisciplinary research.
Future directions may explore its utility in imaging techniques like PET, where fluorine-18 derivatives could benefit from deuterium kinetic isotope effects. Collaborative efforts between synthetic chemists and pharmacologists are expected to expand its role in precision medicine.
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